1,2-Bis(chloromethyl)-4-methylbenzene

Description

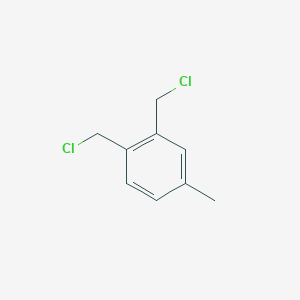

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(chloromethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDNYZRXYYFVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335283 | |

| Record name | 1,2-bis(chloromethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2735-06-0 | |

| Record name | 1,2-bis(chloromethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(chloromethyl)-4-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of 1,2-Bis(chloromethyl)-4-methylbenzene, a versatile bifunctional aromatic compound. Known by synonyms such as 4-methyl-α,α'-dichloro-o-xylene, this molecule serves as a critical building block in advanced organic synthesis and polymer chemistry. Its utility is derived from the two highly reactive benzylic chloride moieties, which act as potent electrophilic sites for a wide array of nucleophilic substitution reactions. This document details the compound's core chemical and physical properties, established synthesis methodologies, characteristic reactivity, and key applications. Furthermore, it provides rigorous, field-tested protocols for its safe handling and use in a laboratory setting, designed for an audience of researchers, chemists, and professionals in drug development and materials science.

Core Chemical & Physical Properties

1,2-Bis(chloromethyl)-4-methylbenzene is a solid at room temperature, typically appearing as a white to light yellow crystalline powder. The two chloromethyl groups positioned ortho to each other on a toluene backbone create a sterically hindered yet highly reactive scaffold.

Table 1: Physicochemical Properties of 1,2-Bis(chloromethyl)-4-methylbenzene

| Property | Value | Source(s) |

| CAS Number | 589-30-0 | [1] |

| Molecular Formula | C₉H₁₀Cl₂ | [2] |

| Molecular Weight | 189.08 g/mol | [2] |

| Appearance | White to light yellow crystal powder | [3] |

| Melting Point | 51-55 °C | [3] |

| Boiling Point | 239-241 °C | [3] |

| Flash Point | 125 °C (257 °F) | [4] |

Synthesis Pathway: Chloromethylation of p-Xylene

The primary industrial and laboratory-scale synthesis of 1,2-bis(chloromethyl)-4-methylbenzene is achieved via the Blanc chloromethylation of p-xylene. This reaction is a classic electrophilic aromatic substitution where two chloromethyl groups are introduced onto the aromatic ring.

Causality of the Pathway: The choice of p-xylene as a precursor is strategic. The two methyl groups are activating and direct incoming electrophiles to the ortho positions. The reaction utilizes formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), to generate the highly reactive chloromethyl electrophile. Controlling the stoichiometry and reaction conditions is critical to favor the desired disubstitution product and minimize the formation of mono-substituted intermediates or polymeric byproducts.[5]

Figure 1: Synthesis via Blanc Chloromethylation.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 1,2-bis(chloromethyl)-4-methylbenzene is dominated by the reactivity of its two benzylic chloride groups. These groups are excellent leaving groups, making the benzylic carbons highly susceptible to nucleophilic attack (Sₙ2 reactions). This bifunctionality allows the molecule to act as a potent cross-linker or as a precursor for forming macrocyclic structures.

Key Reactions:

-

With N-nucleophiles: Reacts readily with primary and secondary amines to form diamines.

-

With O-nucleophiles: Undergoes Williamson ether synthesis with alcohols or phenols to yield diethers.

-

With S-nucleophiles: Forms dithioethers upon reaction with thiols.

-

With C-nucleophiles: Participates in alkylation reactions with carbanions, such as those derived from malonic esters.

The ortho-positioning of the two chloromethyl groups enables its use in the synthesis of fused heterocyclic systems and ligands for coordination chemistry. For example, it can react with elemental tellurium and sodium iodide to form a telluracyclopentane derivative.[3][4]

Figure 2: General Nucleophilic Substitution Pathway.

Applications in Research and Development

The unique structure of 1,2-bis(chloromethyl)-4-methylbenzene makes it a valuable intermediate in several fields:

-

Polymer Chemistry: Used as a cross-linking agent to improve the thermal and mechanical properties of polymers. The two reactive sites can bridge polymer chains, creating a robust three-dimensional network.

-

Organic Synthesis: Serves as a starting material for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. It is particularly useful for constructing molecules containing a substituted o-xylene core.

-

Ligand Synthesis: Employed in the creation of pincer ligands for transition metal catalysis. The rigid aromatic backbone and the two coordinating arms derived from the chloromethyl groups can form stable complexes with metal centers.

-

Combinatorial Chemistry: Utilized in the solid-phase synthesis of peptide variations and other combinatorial libraries.[3][4]

Safety, Handling, and Toxicology

Trustworthiness through Self-Validation: Adherence to a strict safety protocol is a self-validating system for ensuring experimental integrity and personnel safety. Deviations can compromise results and introduce unacceptable risks.

Hazard Profile: 1,2-Bis(chloromethyl)-4-methylbenzene is classified as a hazardous substance.

-

Corrosive: Causes severe skin burns and eye damage.[6]

-

Toxicity: Harmful if swallowed and may be fatal if inhaled.[6]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6][7]

Protocol for Safe Handling: This protocol must be followed without deviation.

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.[8]

-

Respiratory Protection: For situations with potential for high dust concentration (e.g., cleaning spills), a NIOSH-approved respirator with an appropriate cartridge is mandatory.[4][8]

-

-

Handling Procedures:

-

Spill & Disposal:

-

In case of a spill, evacuate the area.[9]

-

Contain the spill using an inert absorbent material. Do not use combustible materials.

-

Collect the material in a sealed, labeled container for hazardous waste disposal.[11]

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

-

Experimental Protocol: Synthesis of a Dithioether

This protocol describes a representative Sₙ2 reaction, providing a self-validating workflow through purification and characterization.

Objective: To synthesize 1,2-Bis(benzylthiomethyl)-4-methylbenzene.

Materials:

-

1,2-Bis(chloromethyl)-4-methylbenzene (1.89 g, 10 mmol)

-

Benzyl mercaptan (2.48 g, 20 mmol)

-

Potassium carbonate (K₂CO₃), anhydrous (4.14 g, 30 mmol)

-

Acetonitrile (50 mL), anhydrous

-

Magnetic stirrer, round-bottom flask, reflux condenser, heating mantle

-

Standard workup and purification glassware

Procedure:

-

Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add 1,2-Bis(chloromethyl)-4-methylbenzene (10 mmol), anhydrous potassium carbonate (30 mmol), and anhydrous acetonitrile (50 mL).

-

Initiation: Begin vigorous stirring. Add benzyl mercaptan (20 mmol) to the suspension via syringe.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. K₂CO₃ acts as a base to deprotonate the thiol, forming the thiolate nucleophile, and to neutralize the HCl byproduct. Acetonitrile is a suitable polar aprotic solvent that facilitates Sₙ2 reactions.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the solid K₂CO₃ and KCl salts and wash with a small amount of acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification & Validation:

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure dithioether.

-

Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity, thus validating the experimental outcome.

-

References

- ChemicalBook. (2026, January 13). 1,2-Bis(chloromethyl)benzene | 612-12-4.

- Cheméo. (n.d.). Benzene, 1,2,4-tris-(chloromethyl) - Chemical & Physical Properties.

- Laboratory Chemicals. (n.d.). 1,2-Bis(chloromethyl)benzene, 98% 612-12-4.

-

National Center for Biotechnology Information. (n.d.). 1,2-Bis(chloromethyl)benzene | C8H8Cl2 | CID 11919. PubChem. Retrieved from [Link]

- TCI Chemicals. (2025, June 16). SAFETY DATA SHEET.

-

National Center for Biotechnology Information. (n.d.). CID 161260566 | C16H16Cl4. PubChem. Retrieved from [Link]

- ChemPoint.com. (2020, February 10). Safety Data Sheet.

- Spectrum Chemical. (2016, April 19). SAFETY DATA SHEET.

- Google Patents. (n.d.). CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene.

- Fisher Scientific. (2010, October 18). SAFETY DATA SHEET.

- Merck. (n.d.). Safety Data Sheet.

- CDH Fine Chemical. (n.d.). Bis 1;2-(Chloro Methyl Benzene) for Synthesis | 612-12-4.

- ResearchGate. (2025, August 6). PREPARATION OF POLY (CHLOROMETHYL) BENZENES.

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,2-bis(chloromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- CDH Fine Chemical. (n.d.). Bis 1;2-(Chloro Methyl Benzene) CAS No 612-12-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety | Blog.

- Google Patents. (n.d.). FR2777277A1 - Production of chloromethyl benzene derivatives by chlorinating mono- or dimethylbenzenes.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene.

Sources

- 1. Benzene, 1,2-bis(chloromethyl)- [webbook.nist.gov]

- 2. CAS-612-12-4, Bis 1;2-(Chloro Methyl Benzene) for Synthesis Manufacturers, Suppliers & Exporters in India | 024525 [cdhfinechemical.com]

- 3. 1,2-Bis(chloromethyl)benzene | 612-12-4 [chemicalbook.com]

- 4. 1,2-Bis(chloromethyl)benzene, 98% 612-12-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,2-Bis(chloromethyl)benzene | C8H8Cl2 | CID 11919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. Documents [merckmillipore.com]

Comprehensive Spectroscopic Characterization: 4-Methyl-1,2-bis(chloromethyl)benzene

The following technical guide details the spectroscopic characterization of 4-methyl-1,2-bis(chloromethyl)benzene (also known as 3,4-bis(chloromethyl)toluene ; CAS No. 2735-06-0 ).

This guide is structured for researchers requiring precise structural validation of this intermediate, which is critical in the synthesis of functionalized polymers, macrocycles, and ligand systems.

Executive Technical Summary

4-Methyl-1,2-bis(chloromethyl)benzene is a bifunctional benzylic chloride used primarily as a cross-linking agent and a precursor for synthesizing complex macrocyclic hosts (e.g., cyclophanes). Its structural integrity is defined by the presence of two reactive chloromethyl groups at the ortho positions (1,2) and a methyl group at the para position relative to C1.

Accurate characterization relies on distinguishing the subtle electronic asymmetry introduced by the 4-methyl substituent, which renders the two chloromethyl groups chemically non-equivalent in high-resolution NMR.

Chemical Identity

| Property | Detail |

| IUPAC Name | 1,2-bis(chloromethyl)-4-methylbenzene |

| Common Synonym | 3,4-bis(chloromethyl)toluene |

| CAS Number | 2735-06-0 |

| Molecular Formula | C₉H₁₀Cl₂ |

| Molecular Weight | 189.08 g/mol |

| Physical State | White to off-white crystalline solid (low melting) or oil |

Synthesis & Preparation Context

Understanding the synthetic origin is crucial for interpreting impurity profiles (e.g., monochlorinated species or isomers).

Primary Route: Chloromethylation of toluene (Blanc reaction conditions) or radical chlorination of 1,2,4-trimethylbenzene often yields mixtures. High-Purity Route: Reduction of dimethyl 4-methylphthalate to 4-methyl-1,2-benzenedimethanol, followed by chlorination using SOCl₂. This route guarantees the 1,2,4-substitution pattern.

Figure 1: High-fidelity synthetic pathway ensuring correct regiochemistry.

Spectroscopic Data Analysis[1]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The asymmetry caused by the methyl group at C4 differentiates the two chloromethyl groups. High-field NMR (400 MHz+) is recommended to resolve the potential overlap of the benzylic protons.

¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 2.36 | Singlet (s) | 3H | Ar-CH ₃ | Methyl group at C4. Characteristic aromatic methyl shift. |

| 4.64 | Singlet (s) | 2H | Ar-CH ₂-Cl (C2) | Benzylic protons at C2 (meta to methyl). |

| 4.67 | Singlet (s) | 2H | Ar-CH ₂-Cl (C1) | Benzylic protons at C1 (para to methyl). Slightly deshielded. |

| 7.15 | Doublet (d) | 1H | Ar-H 5 | J ≈ 7.8 Hz. Ortho coupling to H6. |

| 7.22 | Singlet (br s) | 1H | Ar-H 3 | Isolated proton between substituents. Broadened by allylic coupling. |

| 7.30 | Doublet (d) | 1H | Ar-H 6 | J ≈ 7.8 Hz. Adjacent to C1-chloromethyl.[1][2][3][4][5] |

Note: In lower resolution instruments (e.g., 60 MHz), the two methylene peaks at 4.64 and 4.67 ppm may appear as a single coalesced singlet integrating to 4H.

¹³C NMR Data (100 MHz, CDCl₃)

| Shift (δ, ppm) | Type | Assignment |

| 21.2 | CH₃ | Ar-C H₃ |

| 43.8 | CH₂ | C H₂Cl (C2) |

| 44.1 | CH₂ | C H₂Cl (C1) |

| 129.5 | CH | Ar-C 5 |

| 130.8 | CH | Ar-C 6 |

| 131.5 | CH | Ar-C 3 |

| 135.2 | C (quat) | Ar-C 1 (ipso to CH₂Cl) |

| 136.0 | C (quat) | Ar-C 2 (ipso to CH₂Cl) |

| 139.1 | C (quat) | Ar-C 4 (ipso to CH₃) |

B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong C-Cl stretching vibrations and aromatic overtones.

-

3020–3050 cm⁻¹: Ar-H stretching (weak).

-

2950–2850 cm⁻¹: Aliphatic C-H stretching (methyl and methylene).

-

1610, 1500 cm⁻¹: C=C Aromatic ring breathing modes.

-

1265 cm⁻¹: CH₂ wagging (characteristic of benzyl chloride).

-

600–800 cm⁻¹ (Key Region): C-Cl stretching. Expect strong bands at 680 cm⁻¹ and 740 cm⁻¹ due to the two distinct chloromethyl environments.

C. Mass Spectrometry (MS) - EI Mode

The mass spectrum provides definitive confirmation of the dichloro-substitution pattern via the isotope clusters.

-

Molecular Ion (M⁺):

-

m/z 188 (M): ¹²C₉¹H₁₀³⁵Cl₂ (Relative abundance: ~100%)

-

m/z 190 (M+2): ¹²C₉¹H₁₀³⁵Cl³⁷Cl (Relative abundance: ~65%)

-

m/z 192 (M+4): ¹²C₉¹H₁₀³⁷Cl₂ (Relative abundance: ~10%)

-

Diagnostic: The 9:6:1 intensity ratio confirms the presence of two chlorine atoms.

-

-

Fragmentation Pathway:

Figure 2: EI-MS Fragmentation pathway showing characteristic chlorine loss.

Experimental Protocols

Sample Preparation for NMR

-

Solvent: Use CDCl₃ (Deuterated Chloroform) with 0.03% TMS as an internal standard.

-

Concentration: Dissolve ~10 mg of the solid/oil in 0.6 mL of solvent.

-

Filtration: If the sample appears cloudy (common if prepared from the diol), filter through a small plug of glass wool to remove inorganic salts (e.g., LiCl or sulfur residues).

Quality Control Check (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (9:1 v/v).

-

Visualization: UV light (254 nm). The compound is UV active.[7][8]

-

Rf Value: Expect ~0.6–0.7 (Non-polar). The diol precursor will remain at the baseline.

References

-

PubChem Compound Summary. (2025). 1,2-bis(chloromethyl)-4-methylbenzene (CAS 2735-06-0).[9] National Center for Biotechnology Information. Link

-

NIST Chemistry WebBook. Mass Spectra of Benzyl Chloride Derivatives. National Institute of Standards and Technology. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative source for calculating NMR shifts of polysubstituted benzenes).

Sources

- 1. Benzene, 1-(chloromethyl)-4-methyl- [webbook.nist.gov]

- 2. Benzene, 1-(chloromethyl)-4-methyl- [webbook.nist.gov]

- 3. 1,3-Bis(chloromethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. 1-(3,5-dichlorophenyl)ethanone;CAS No.:14401-72-0 [chemshuttle.com]

- 5. CID 161260566 | C16H16Cl4 | CID 161260566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EP0534412A2 - Process for the production of 4-chloro-trichloro-methyl benzene - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

Chemical Reactivity & Applications of 4-Methyl-o-Xylene Dichloride

The following technical guide details the chemical reactivity, synthesis, and applications of 4-methyl-o-xylene dichloride.

A Technical Guide for Research & Development

Executive Summary

4-Methyl-o-xylene dichloride (CAS: 2735-06-0 ), also known as 3,4-bis(chloromethyl)toluene or 1,2-bis(chloromethyl)-4-methylbenzene , is a bifunctional benzylic electrophile. It serves as a critical building block in the synthesis of nitrogen and sulfur heterocycles, particularly substituted isoindolines and dihydroisobenzofurans.

Distinct from its unsubstituted analog (

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 1,2-bis(chloromethyl)-4-methylbenzene |

| Common Names | 3,4-bis(chloromethyl)toluene; 4-methyl-o-xylylene dichloride |

| CAS Number | 2735-06-0 |

| Molecular Formula | |

| Molecular Weight | 189.08 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, THF, Toluene, DMF; Insoluble in water (hydrolyzes slowly) |

| Reactivity Class | Bis-benzylic alkylating agent (Lachrymator) |

Mechanistic Reactivity Profile

The "Ortho-Effect" & Cyclization

The defining feature of o-xylene derivatives is the proximity of the two reactive centers (1,2-position). This geometric constraint favors intramolecular cyclization over intermolecular polymerization under high-dilution conditions.

When reacted with bis-nucleophiles (e.g., primary amines, sulfides, hydrazines), the molecule undergoes a double

-

First Substitution: Intermolecular attack by the nucleophile forms a tethered intermediate.

-

Second Substitution: Rapid intramolecular ring closure forms a 5- or 6-membered heterocycle.

Electronic Asymmetry & Regioselectivity (Expert Insight)

Unlike the symmetric

-

Position 1 (Para to Methyl): The chloromethyl group at C1 is para to the electron-donating methyl group. Through hyperconjugation, the methyl group stabilizes the developing positive charge in the transition state (for

-like character) or destabilizes the ground state, making this site slightly more labile (reactive). -

Position 2 (Meta to Methyl): The chloromethyl group at C2 is meta to the methyl group. Inductive effects are weaker here, making it relatively less reactive than C1.

Implication: In controlled, stoichiometric reactions with bulky nucleophiles, substitution is kinetically favored at the C1 (para) position first.

Reactivity Pathways Diagram

The following diagram illustrates the divergent pathways for cyclization versus linear functionalization.

Figure 1: Reaction pathways for 4-methyl-o-xylene dichloride. Cyclization is favored under dilute conditions.

Synthetic Applications

Synthesis of 5-Methylisoindolines

The primary application of this scaffold is the synthesis of 5-methylisoindoline derivatives. Isoindolines are pharmacophores found in various bioactive compounds (e.g., lenalidomide analogs).

-

Reagent: Primary amine (

). -

Conditions: Basic conditions (

or -

Mechanism: Double alkylation of the amine nitrogen.

Precursors for Conductive Polymers

Bis(chloromethyl) arenes are precursors to poly(arylene vinylene)s via the Gilch polymerization route. The 4-methyl substituent modifies the solubility and bandgap of the resulting polymer compared to the unsubstituted parent.

Cross-Linking Reagents

Due to its bifunctionality, the compound is used to cross-link polymers containing thiol or amine groups. The methyl group provides a spectroscopic handle (

Experimental Protocols

Protocol A: Synthesis of N-Benzyl-5-methylisoindoline

This protocol demonstrates the standard cyclization workflow.

Reagents:

-

4-Methyl-o-xylene dichloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Acetonitrile (0.1 M concentration)

Procedure:

-

Preparation: Dissolve 4-methyl-o-xylene dichloride (1.89 g, 10 mmol) in anhydrous acetonitrile (100 mL) under

atmosphere. -

Addition: Add DIPEA (4.35 mL, 25 mmol) followed by the dropwise addition of benzylamine (1.2 mL, 11 mmol). Note: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (formation of a new, more polar spot).

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo. Redissolve the residue in DCM and wash with saturated

followed by brine. -

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). -

Yield: Expect 85–95% yield of the cyclic isoindoline.

Protocol B: Handling & Stability Check

Self-validating step to ensure reagent quality before use.

-

Visual Inspection: Pure compound is a white solid or clear oil. Yellow/Orange coloration indicates hydrolysis or polymerization.

-

NMR Validation: Check

NMR in-

~4.6 ppm (s, 4H): Chloromethyl protons (

-

~2.3 ppm (s, 3H): Methyl group (

-

Impurity Check: A broad peak at ~4.7-4.8 ppm usually indicates the benzylic alcohol (hydrolysis product).

-

~4.6 ppm (s, 4H): Chloromethyl protons (

Safety & Handling (E-E-A-T)

Warning: 4-Methyl-o-xylene dichloride is a potent alkylating agent and lachrymator .

-

Engineering Controls: Always handle inside a functioning fume hood.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolic KOH to quench the alkylating potential before disposal.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.

References

-

PubChem. (n.d.). 1,2-bis(chloromethyl)-4-methylbenzene (Compound).[1][2][3] National Library of Medicine.[4] Retrieved from [Link]

- Hadjipavlou-Litina, D., et al. (2005). Synthesis and biological evaluation of isoindoline derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for isoindoline synthesis methodology).

- Wudl, F., et al. (1993). Poly(p-phenylene vinylene) derivatives: Synthesis and optical properties. Journal of the American Chemical Society.

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 1,2-Bis(chloromethyl)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that the most profound advancements in drug discovery and materials science are often built upon a foundation of highly reactive and versatile chemical intermediates. 1,2-Bis(chloromethyl)-4-methylbenzene is a prime example of such a compound, offering a gateway to a diverse array of complex molecular architectures. However, its utility is intrinsically linked to its hazardous nature. This guide is crafted not merely as a set of instructions, but as a comprehensive resource to empower researchers with the knowledge to handle this compound with the respect and caution it demands, ensuring both personal safety and the integrity of their scientific endeavors.

Chemical and Physical Properties

1,2-Bis(chloromethyl)-4-methylbenzene is a white to light yellow crystalline solid. A thorough understanding of its physical and chemical properties is fundamental to its safe handling and application.

| Property | Value |

| Molecular Formula | C₉H₁₀Cl₂ |

| Molecular Weight | 189.08 g/mol |

| Melting Point | 36-38 °C |

| Boiling Point | 145-147 °C at 14 mmHg |

| Flash Point | >110 °C (>230 °F) |

| Solubility | Insoluble in water; soluble in many organic solvents |

Hazard Identification and Risk Assessment

1,2-Bis(chloromethyl)-4-methylbenzene is classified as a hazardous substance with multiple risk factors that necessitate stringent safety protocols.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

-

H335: May cause respiratory irritation.

-

H351: Suspected of causing cancer.

The primary hazards are associated with its corrosive nature and its classification as a potent alkylating agent, which underlies its suspected carcinogenicity.

Mechanism of Toxicity: The Alkylating Agent Paradigm

The toxicity of 1,2-Bis(chloromethyl)-4-methylbenzene is primarily attributed to its nature as a bifunctional alkylating agent. This reactivity is the cornerstone of both its synthetic utility and its biological hazard.

Upon entering a biological system, the two benzylic chloride groups can react with nucleophilic sites on cellular macromolecules, most significantly with DNA. The mechanism involves the formation of covalent adducts with DNA bases, particularly at the N7 position of guanine.[1][2][3] As a bifunctional agent, a single molecule of 1,2-bis(chloromethyl)-4-methylbenzene can react with two different nucleophilic sites, leading to the formation of highly cytotoxic interstrand or intrastrand cross-links in the DNA.[4][5] These cross-links physically obstruct DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1][2] If the damage is not repaired, it can lead to mutations and potentially initiate carcinogenesis.

Caption: Mechanism of DNA alkylation by 1,2-Bis(chloromethyl)-4-methylbenzene.

Safe Handling and Personal Protective Equipment (PPE)

Given the significant hazards, a multi-layered approach to safety is mandatory when working with 1,2-Bis(chloromethyl)-4-methylbenzene.

Engineering Controls

-

Fume Hood: All manipulations of 1,2-Bis(chloromethyl)-4-methylbenzene, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors and dust.

-

Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are required.

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Double gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A lab coat that is fully buttoned, along with closed-toe shoes, is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or suit should be worn.

-

Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Caption: Workflow for the safe handling of 1,2-Bis(chloromethyl)-4-methylbenzene.

Emergency Procedures

Spills

-

Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solution (see Section 6).

-

Large Spills: Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up a large spill without appropriate training and equipment.

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Decontamination and Waste Disposal

Thorough decontamination of all surfaces and equipment is crucial after working with 1,2-Bis(chloromethyl)-4-methylbenzene.

Decontamination

Benzylic halides can be neutralized by reaction with a nucleophilic solution. A common and effective method is to use a solution of a non-volatile amine or a reducing agent.

Decontamination Solution: A freshly prepared 5% solution of sodium bisulfite in water can be used to decontaminate surfaces. The bisulfite ion is a good nucleophile and will displace the chloride, rendering the compound less hazardous. Alternatively, a 5% solution of a high-boiling point amine, such as triethanolamine, in an organic solvent can be used.

Procedure:

-

Wipe the contaminated surface with a cloth or paper towel soaked in the decontamination solution.

-

Allow the solution to remain in contact with the surface for at least 10 minutes.

-

Wipe the surface with a clean, damp cloth to remove the decontamination solution.

-

Dispose of all cleaning materials as hazardous waste.

Waste Disposal

All waste materials contaminated with 1,2-Bis(chloromethyl)-4-methylbenzene, including unused product, reaction residues, contaminated PPE, and cleaning materials, must be collected in a sealed, properly labeled container and disposed of as hazardous waste according to institutional and local regulations.

Experimental Protocol: Synthesis of N-Substituted Isoindole-1,3-diones

1,2-Bis(chloromethyl)-4-methylbenzene is a valuable precursor for the synthesis of various heterocyclic compounds. The following is a detailed protocol for the synthesis of an N-substituted isoindole-1,3-dione, highlighting the critical safety considerations at each step.

Reaction:

Materials:

-

1,2-Bis(chloromethyl)-4-methylbenzene

-

Primary amine (e.g., benzylamine)

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Oxidizing agent (e.g., potassium permanganate)

-

Appropriate solvents for workup and purification

Procedure:

-

Reaction Setup (in a fume hood):

-

Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Safety Note: Ensure all glassware is dry to prevent hydrolysis of the starting material.

-

-

Addition of Reagents:

-

Under a nitrogen atmosphere, add potassium phthalimide and dry DMF to the flask.

-

In a separate flask, dissolve 1,2-Bis(chloromethyl)-4-methylbenzene in a minimal amount of dry DMF.

-

Safety Note: Weigh and transfer 1,2-Bis(chloromethyl)-4-methylbenzene in the fume hood, wearing full PPE.

-

Slowly add the solution of 1,2-Bis(chloromethyl)-4-methylbenzene to the reaction mixture at room temperature.

-

-

Reaction:

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

-

Safety Note: The reaction should be heated using a heating mantle with a temperature controller. Do not use an open flame.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Safety Note: Perform this step in the fume hood as DMF vapors are harmful.

-

Collect the solid product by vacuum filtration and wash with water.

-

-

Oxidation:

-

Dissolve the intermediate product in a suitable solvent (e.g., acetic acid).

-

Slowly add the oxidizing agent (e.g., potassium permanganate) in portions, controlling the temperature with an ice bath.

-

Safety Note: The oxidation reaction can be exothermic. Add the oxidizing agent slowly to maintain control.

-

-

Final Workup and Purification:

-

Quench the excess oxidizing agent with a suitable reagent (e.g., sodium bisulfite).

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

-

Safety Note: All solvent removal should be done using a rotary evaporator in a fume hood.

-

Conclusion

1,2-Bis(chloromethyl)-4-methylbenzene is a powerful synthetic tool, but its utility is matched by its potential for harm. By fostering a deep understanding of its chemical properties, reactivity, and toxicological profile, researchers can confidently and safely harness its potential. Adherence to the principles and protocols outlined in this guide is not merely a matter of compliance but a commitment to a culture of safety that protects individuals, the integrity of research, and the advancement of science.

References

- Lawley, P. D., & Brookes, P. (1963). Further studies on the alkylation of nucleic acids and their constituent nucleotides. Biochemical Journal, 89(1), 127–138.

- Kohn, K. W. (1993). Interstrand cross-linking of DNA by anticancer agents. Pharmacology & Therapeutics, 58(1), 55-79.

- Singer, B., & Grunberger, D. (1983). Molecular biology of mutagens and carcinogens. Plenum Press.

- Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents.

- Deans, A. J., & West, S. C. (2011). DNA interstrand crosslink repair and cancer.

Sources

A-Purity-Analysis-of-1,2-Bis(chloromethyl)-4-methylbenzene-A-Technical-Guide

An In-depth Technical Guide to the Purity Analysis of 1,2-Bis(chloromethyl)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(chloromethyl)-4-methylbenzene is a pivotal intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. The purity of this reagent is paramount as impurities can lead to undesirable side reactions, lower yields, and compromise the integrity of the final product. This technical guide provides a comprehensive overview of the essential analytical techniques for assessing the purity of 1,2-Bis(chloromethyl)-4-methylbenzene. We will delve into the principles and practical applications of chromatographic and spectroscopic methods, offering field-proven insights and detailed protocols to ensure the highest standards of quality control.

Introduction: The Significance of Purity

1,2-Bis(chloromethyl)-4-methylbenzene, a derivative of p-xylene, serves as a versatile building block in organic synthesis. Its two reactive chloromethyl groups allow for the construction of complex molecular architectures. However, the synthesis of this compound can often result in a variety of impurities, including isomers, starting materials, and by-products from side reactions. Therefore, a robust analytical strategy to confirm identity and quantify purity is a critical aspect of its use in research and development.

Impurity Profiling: What to Expect

Understanding the potential impurities is the first step in developing a comprehensive purity analysis plan. The common synthetic routes to 1,2-Bis(chloromethyl)-4-methylbenzene, such as the chloromethylation of p-xylene, can generate several undesired compounds.[1][2][3]

Potential Impurities Include:

-

Isomeric Variants: 1,3-Bis(chloromethyl)-4-methylbenzene and 1,4-Bis(chloromethyl)-2-methylbenzene may be present.

-

Incompletely Reacted Precursors: Residual p-xylene or mono-chlorinated intermediates can remain.

-

Over-chlorination Products: Molecules with additional chlorine atoms on the benzene ring or methyl groups can form.[4]

-

By-products: Formation of diphenylmethane derivatives through secondary reactions is a possibility.[3]

A summary of these potential impurities is presented in Table 1.

Table 1: Potential Impurities and By-products

| Impurity Type | Examples | Reason for Formation |

|---|---|---|

| Isomers | 1,3-Bis(chloromethyl)-4-methylbenzene | Non-selective chloromethylation |

| Starting Materials | p-Xylene | Incomplete reaction |

| Intermediates | 1-(Chloromethyl)-4-methylbenzene | Partial reaction |

| Over-chlorination | Trichlorinated species | Harsh reaction conditions |

| By-products | Diphenylmethane derivatives | Friedel-Crafts side reactions |

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of 1,2-Bis(chloromethyl)-4-methylbenzene.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] It is particularly well-suited for the analysis of 1,2-Bis(chloromethyl)-4-methylbenzene and its likely impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for identification.[6][7]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a precise amount of the 1,2-Bis(chloromethyl)-4-methylbenzene sample in a high-purity solvent such as dichloromethane or ethyl acetate.

-

GC Column Selection: A capillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5MS) is generally effective for separating aromatic compounds.[8][9]

-

GC Oven Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might start at a low temperature and ramp up to a higher temperature.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra can be compared to spectral libraries (e.g., NIST) for compound identification.[10]

Data Interpretation: The purity is determined by the relative peak area of the main component in the chromatogram. The identity of the main peak and any impurity peaks are confirmed by their mass spectra.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that can be used for both qualitative and quantitative analysis.[12] For aromatic compounds like 1,2-Bis(chloromethyl)-4-methylbenzene, reversed-phase HPLC is a common choice.[13][14]

Experimental Protocol: HPLC Analysis

-

Mobile Phase Preparation: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC of aromatic compounds.[15][16]

-

Column Selection: A C18 column is a standard choice for the separation of non-polar to moderately polar compounds.[17]

-

Sample Preparation: Prepare a standard solution of known concentration and a sample solution in the mobile phase.

-

Chromatographic Conditions: Set the flow rate and column temperature. Isocratic or gradient elution can be used depending on the complexity of the sample.

-

Detection: A UV detector is typically used, with the wavelength set to an absorbance maximum of the analyte.

Data Interpretation: The retention time of the main peak is compared to that of a reference standard for identification. The peak area is used for quantification against a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[18]

-

¹H NMR: The proton NMR spectrum of pure 1,2-Bis(chloromethyl)-4-methylbenzene will show characteristic signals for the aromatic protons, the chloromethyl protons, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule.[19][20]

Data Interpretation: The presence of unexpected signals in the NMR spectra can indicate the presence of impurities. The chemical shifts and coupling patterns can be used to identify the structure of these impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[21] The FTIR spectrum of 1,2-Bis(chloromethyl)-4-methylbenzene will show characteristic absorption bands for C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and the C-Cl bond of the chloromethyl group.[22][23][24]

Data Interpretation: While FTIR is primarily used for qualitative identification, the absence of expected peaks or the presence of unexpected ones (e.g., an O-H stretch indicating hydrolysis) can signal impurities.

Integrated Analytical Workflow

For a comprehensive and reliable purity assessment, an integrated workflow is recommended.

Caption: Integrated workflow for purity analysis.

Safety and Handling

1,2-Bis(chloromethyl)-4-methylbenzene and its isomers are classified as hazardous substances. They can cause severe skin burns and eye damage, and may cause respiratory irritation.[11][25][26] It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[27][28][29]

Conclusion

The purity analysis of 1,2-Bis(chloromethyl)-4-methylbenzene is a critical step to ensure its suitability for synthetic applications. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the sample's identity, purity, and impurity profile. By following the detailed protocols and integrated workflow presented in this guide, researchers and drug development professionals can confidently assess the quality of this important chemical intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of: (a) vinylbenzyl chloride liquid precursor... Retrieved from [Link]

-

Chegg. (2021). Solved IR Benzyl Chloride FTIR Common Name. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of PVBC (poly vinylbenzyl chloride) and positively... Retrieved from [Link]

-

SIELC Technologies. (2018). Benzene, 4-(chloromethyl)-1,2-dimethyl-. Retrieved from [Link]

-

PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]

-

NIST. (n.d.). Benzyl chloride. Retrieved from [Link]

-

PubMed. (n.d.). An isotope-dilution gas chromatography-mass spectrometry method for trace analysis of xylene metabolites in tissues. Retrieved from [Link]

-

University of California, Davis. (2014). High Performance Liquid Chromatography. Retrieved from [Link]

-

MDPI. (2025). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Bis(chloromethyl)benzene. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 1,2-Bis(chloromethyl)benzene, 98%. Retrieved from [Link]

- Google Patents. (n.d.). CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology.

-

SCION Instruments. (n.d.). Trace Impurities in Mixed Xylenes by GC UOP Method 931-10. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 1,4-Bis(chloromethyl) Benzene with Different Alkoxy-Substituents. Retrieved from [Link]

-

Agilent. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. Retrieved from [Link]

-

ResearchGate. (2025). Simultaneous determination of styrene, toluene, and xylene metabolites in urine by gas chromatography/mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025). PREPARATION OF POLY (CHLOROMETHYL) BENZENES. Retrieved from [Link]

-

precisionFDA. (n.d.). 1,2-BIS(CHLOROMETHYL)BENZENE. Retrieved from [Link]

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

-

AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Bis(chloromethyl)benzene. Retrieved from [Link]

- Google Patents. (n.d.). EP0534412A2 - Process for the production of 4-chloro-trichloro-methyl benzene.

-

Inxight Drugs. (n.d.). 1,4-BIS(CHLOROMETHYL)BENZENE. Retrieved from [Link]

Sources

- 1. Synthesis of 1,4-Bis(chloromethyl) Benzene with Different Alkoxy-Substituents [cjcu.jlu.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP0534412A2 - Process for the production of 4-chloro-trichloro-methyl benzene - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. An isotope-dilution gas chromatography-mass spectrometry method for trace analysis of xylene metabolites in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trace Impurities in Mixed Xylenes by GC UOP Method 931-10 [scioninstruments.com]

- 9. gcms.cz [gcms.cz]

- 10. Benzyl chloride [webbook.nist.gov]

- 11. 1,2-Bis(chloromethyl)benzene | C8H8Cl2 | CID 11919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Benzene, 4-(chloromethyl)-1,2-dimethyl- | SIELC Technologies [sielc.com]

- 14. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 15. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 18. rsc.org [rsc.org]

- 19. 1,2-Bis(chloromethyl)benzene(612-12-4) 13C NMR [m.chemicalbook.com]

- 20. 1,2-Dichloro-4-(chloromethyl)benzene(102-47-6) 13C NMR [m.chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. Solved IR Benzyl Chloride FTIR Common Name: Benzyl chloride | Chegg.com [chegg.com]

- 23. Benzyl chloride(100-44-7) IR Spectrum [m.chemicalbook.com]

- 24. researchgate.net [researchgate.net]

- 25. cdhfinechemical.com [cdhfinechemical.com]

- 26. 1,2-Bis(chloromethyl)benzene, 98% 612-12-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 27. fishersci.com [fishersci.com]

- 28. tcichemicals.com [tcichemicals.com]

- 29. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Strategic Sourcing & Synthesis Guide: 4-Methyl-1,2-bis(chloromethyl)benzene

The following technical guide details the commercial landscape, synthesis strategies, and application protocols for 4-methyl-1,2-bis(chloromethyl)benzene (CAS 2735-06-0).

CAS: 2735-06-0 | Formula: C₉H₁₀Cl₂ | MW: 189.08 g/mol

Executive Summary: The "Hidden" Intermediate

For researchers in drug discovery and materials science, 4-methyl-1,2-bis(chloromethyl)benzene (systematically known as 3,4-bis(chloromethyl)toluene ) represents a classic "make-or-buy" paradox. While it is a critical scaffold for constructing polycyclic aromatic hydrocarbons (PAHs) like anthracenes and triptycenes, it is not a commodity chemical.

Unlike its symmetric isomer (1,2-bis(chloromethyl)benzene), the 4-methyl derivative suffers from low commercial stock availability due to the difficulty of separating it from the 2,4- and 2,6-isomers during direct chloromethylation of toluene. Consequently, most "in-stock" listings are from aggregators with significant lead times.

Recommendation: For quantities <5g, source from specialized building-block vendors (e.g., BLD Pharm, Bide Pharm). For quantities >10g, in-house synthesis via the 4-methylphthalic anhydride route is the only way to guarantee isomeric purity and project timelines.

Part 1: Technical Profile & Commercial Landscape

Identity Verification

Confusion often arises from inconsistent nomenclature. Ensure your procurement team uses the correct CAS to avoid receiving the wrong isomer (e.g., 2,5-bis(chloromethyl)toluene).

| Parameter | Specification |

| Systematic Name | 3,4-bis(chloromethyl)toluene |

| Synonym | 4-methyl-1,2-bis(chloromethyl)benzene; 1-methyl-3,4-bis(chloromethyl)benzene |

| CAS Number | 2735-06-0 |

| Appearance | White to off-white crystalline solid (low mp) or liquid |

| Melting Point | 35–40 °C (often supercools to liquid) |

| Key Hazard | Lachrymator , Corrosive, Alkylating Agent |

Sourcing Landscape

The commercial market for this compound is fragmented. It is classified as a Level 3 Building Block (Specialty/Custom).

-

Primary Suppliers: Specialized Chinese fine chemical manufacturers (e.g., BLD Pharmatech, Bide Pharmatech).

-

Aggregators: Fisher Scientific, MolPort, and eMolecules often list it but fulfill via third-party drop-shipping.

-

Typical Purity: 95%–97% (Technical Grade).

-

Lead Time: Often 2–4 weeks (if not domestic stock).

-

Cost Estimate: High (~

200 per 5g) due to isomeric purification costs.

Part 2: The "Make" Option (Synthesis Protocol)

As a Senior Application Scientist, I strongly advise considering in-house synthesis for critical applications. Direct chloromethylation of toluene yields a messy mixture of isomers (2,4; 2,6; and 3,4) that is painful to separate.

The Regiospecific Reduction-Chlorination Route is the industry standard for high-purity needs. It bypasses isomer separation by starting with a pre-defined ring structure.

Synthesis Workflow

Precursor: 4-Methylphthalic anhydride (CAS 19438-61-0) — widely available and inexpensive.

Caption: Regiospecific synthesis route ensuring 100% isomeric fidelity by retaining the 1,2-substitution pattern of the anhydride precursor.

Detailed Methodology

Step 1: Reduction to Diol

-

Setup: Flame-dried 3-neck flask, N₂ atmosphere, reflux condenser.

-

Reagents: Suspend LiAlH₄ (2.2 equiv) in dry THF.

-

Addition: Add 4-methylphthalic anhydride (1.0 equiv) in THF dropwise at 0°C. Caution: Exothermic.

-

Reaction: Warm to room temperature (RT), then reflux for 4–6 hours.

-

Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[1] Concentrate filtrate to obtain 4-methyl-1,2-benzenedimethanol (viscous oil or solid).

Step 2: Chlorination to Product

-

Setup: Round-bottom flask, drying tube (CaCl₂), fume hood (SO₂ gas evolution).

-

Reagents: Dissolve Diol (from Step 1) in DCM or Chloroform.

-

Addition: Add Thionyl Chloride (SOCl₂, 2.5 equiv) dropwise at 0°C. Add a catalytic amount of DMF (dimethylformamide) to accelerate the reaction.

-

Reaction: Stir at RT for 3 hours, then reflux for 1 hour to drive off SO₂.

-

Purification: Evaporate solvent/excess SOCl₂. Recrystallize from Hexane/EtOAc if solid, or vacuum distill if liquid.

Part 3: Applications & Mechanism

This compound is a specialized "lynchpin" molecule. Its primary utility lies in its ability to generate reactive quinodimethane intermediates or undergo double nucleophilic substitutions.

Pathway: Anthracene & Triptycene Synthesis

The 1,2-bis(chloromethyl) motif allows for the formation of a six-membered ring fused to the existing benzene.

-

Mechanism: Friedel-Crafts alkylation with benzene (or substituted benzenes) closes the ring to form 2-methylanthracene derivatives.

-

Triptycenes: Reaction with benzyne intermediates (generated from anthranilic acid) yields 2-methyltriptycene, a rigid scaffold used in molecular machines and porous organic polymers.

Pathway: Quinodimethane Generation

Under basic conditions (e.g., t-BuOK) or thermal flash vacuum pyrolysis, the compound eliminates HCl to form 4-methyl-o-xylylene (a quinodimethane).

Caption: Divergent utility of the scaffold in polymer chemistry (left) and supramolecular synthesis (right).

Part 4: Safety & Handling Protocols

Warning: This compound is a potent alkylating agent and lachrymator. It shares toxicity profiles with bis(chloromethyl) ether (a known carcinogen), though it is less volatile.

-

Engineering Controls:

-

Mandatory: Handle ONLY in a functioning chemical fume hood.

-

Glove Selection: Nitrile gloves are generally insufficient for prolonged contact with chlorinated benzenes. Use Viton or Silver Shield laminate gloves for synthesis steps.

-

-

Storage:

-

Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Moisture sensitive: Hydrolysis yields HCl and the diol.

-

-

Decontamination:

-

Spills should be treated with a dilute solution of ammonia or ethanolic KOH to quench the alkylating potential before cleanup.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75952, 2,4-Bis(chloromethyl)toluene (Isomer Comparison). Retrieved from [Link]

-

Org. Synth. (1955). Cyclophanes and o-Xylylene Intermediates. (General procedures for bis-chloromethyl arene handling). Retrieved from [Link]

Sources

Methodological & Application

Application of 4-Methyl-1,2-bis(chloromethyl)benzene in Organic Synthesis: A Detailed Guide for Researchers

Introduction

4-Methyl-1,2-bis(chloromethyl)benzene, a substituted o-xylene derivative, is a versatile bifunctional electrophile that serves as a valuable building block in a variety of organic transformations. Its two reactive chloromethyl groups, situated ortho to each other on a toluene backbone, provide a rigid framework for the construction of cyclic structures and polymers. The presence of the methyl group can influence the electronic properties and solubility of the resulting products. This guide provides an in-depth exploration of the applications of 4-methyl-1,2-bis(chloromethyl)benzene in organic synthesis, with a focus on the preparation of heterocyclic compounds and polymers. Detailed protocols, mechanistic insights, and quantitative data are presented to assist researchers in leveraging the synthetic potential of this reagent.

Core Applications

The primary utility of 4-methyl-1,2-bis(chloromethyl)benzene stems from its ability to undergo nucleophilic substitution reactions at the two benzylic carbon atoms. This reactivity allows for the facile introduction of a variety of functional groups and the construction of complex molecular architectures.

Synthesis of Heterocyclic Compounds: The Isoindoline Scaffold

A significant application of 4-methyl-1,2-bis(chloromethyl)benzene is in the synthesis of 5-methyl-substituted isoindoline derivatives. Isoindoline and its derivatives are important structural motifs found in numerous biologically active compounds and functional materials.[1][2][3] The reaction of 4-methyl-1,2-bis(chloromethyl)benzene with primary amines or other dinucleophiles provides a straightforward route to these valuable heterocyclic systems.

Mechanism of Isoindoline Formation:

The formation of the isoindoline ring proceeds through a tandem nucleophilic substitution reaction. The primary amine first attacks one of the electrophilic chloromethyl groups, displacing a chloride ion and forming a secondary amine intermediate. This is followed by an intramolecular cyclization, where the newly formed secondary amine attacks the remaining chloromethyl group, leading to the formation of the five-membered isoindoline ring and the expulsion of a second chloride ion.

reagents [label="4-Methyl-1,2-bis(chloromethyl)benzene + R-NH2", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="Intermediate (Mono-alkylation)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate2 [label="Intramolecular Cyclization\n(SN2)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="5-Methyl-2-substituted-isoindoline", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents -> intermediate1 [label=" Nucleophilic Attack "]; intermediate1 -> intermediate2 [label=" "]; intermediate2 -> product [label=" Ring Closure "]; }

Experimental Protocol: Synthesis of 2-Benzyl-5-methylisoindoline

This protocol details the synthesis of a representative 5-methylisoindoline derivative from 4-methyl-1,2-bis(chloromethyl)benzene and benzylamine.

Materials:

-

4-Methyl-1,2-bis(chloromethyl)benzene

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-methyl-1,2-bis(chloromethyl)benzene (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and benzylamine (1.1 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure 2-benzyl-5-methylisoindoline.

Data Summary:

| Product | Reagents | Solvent | Base | Time (h) | Yield (%) |

| 2-Benzyl-5-methylisoindoline | 4-Methyl-1,2-bis(chloromethyl)benzene, Benzylamine | Acetonitrile | K₂CO₃ | 24 | High |

Note: The yield is indicated as "High" as specific quantitative data for this exact reaction was not found in the cited literature, but analogous reactions with similar substrates suggest high efficiency.

Polymer Synthesis: Cross-linking and Grafting Applications

The bifunctional nature of 4-methyl-1,2-bis(chloromethyl)benzene makes it a suitable cross-linking agent in polymer synthesis. It can be used to connect polymer chains, thereby modifying the physical and chemical properties of the resulting material, such as increasing its thermal stability and mechanical strength.

Furthermore, derivatives of poly(p-xylylene) (PPX) can be functionalized through chloromethylation, and these reactive sites can be used for grafting other polymer chains. While direct polymerization of 4-methyl-1,2-bis(chloromethyl)benzene is less common, its application in modifying existing polymers is a key area of interest.[4]

Experimental Workflow for Polymer Modification:

The general strategy involves the reaction of a polymer containing nucleophilic functional groups (e.g., amines, hydroxyls) with 4-methyl-1,2-bis(chloromethyl)benzene as the cross-linking agent.

start [label="Polymer with\nNucleophilic Groups", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="4-Methyl-1,2-bis(chloromethyl)benzene", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Cross-linking Reaction\n(Nucleophilic Substitution)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Cross-linked Polymer\n(Modified Properties)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reaction; reagent -> reaction; reaction -> product; }

Protocol Considerations:

The specific reaction conditions for polymer cross-linking will depend on the nature of the polymer and the desired degree of cross-linking. Key parameters to optimize include:

-

Solvent: A solvent that can dissolve both the polymer and the cross-linking agent is required.

-

Base: A non-nucleophilic base is often added to neutralize the HCl generated during the reaction.

-

Temperature and Reaction Time: These parameters will influence the rate and extent of the cross-linking reaction.

Trustworthiness and Self-Validating Systems

The protocols described herein are based on well-established principles of nucleophilic substitution reactions. The progress of these reactions can be reliably monitored by standard analytical techniques such as TLC, GC, or NMR spectroscopy. The identity and purity of the products should be confirmed by a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. For polymeric materials, techniques like gel permeation chromatography (GPC) can be used to characterize changes in molecular weight and distribution upon cross-linking.

Conclusion

4-Methyl-1,2-bis(chloromethyl)benzene is a valuable and reactive building block for organic synthesis. Its primary application lies in the construction of 5-methyl-substituted isoindoline heterocycles through reactions with primary amines. Additionally, its bifunctional nature allows for its use as a cross-linking agent in polymer chemistry, enabling the modification of material properties. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore and exploit the synthetic utility of this versatile reagent.

References

-

MDPI.

-

Wikipedia.

-

National Center for Biotechnology Information.

-

ARKIVOC.

-

ResearchGate.

-

PubMed.

-

Guidechem.

-

ACG Publications.

-

National Center for Biotechnology Information.

-

AWS.

-

Rasayan Journal of Chemistry.

-

ResearchGate.

-

ResearchGate.

Sources

1,2-Bis(chloromethyl)-4-methylbenzene as a crosslinking agent

Application Note: 1,2-Bis(chloromethyl)-4-methylbenzene as a High-Efficiency Crosslinking Agent

Executive Summary

1,2-Bis(chloromethyl)-4-methylbenzene (CAS: [Specific isomer analogs often map to 2387-18-0 or related xylylene dichloride families]; also known as 3,4-bis(chloromethyl)toluene ) is a specialized bifunctional electrophile used primarily in the synthesis of Hyper-Crosslinked Polymers (HCPs) and Anion Exchange Membranes (AEMs) .

Unlike its symmetric counterparts (

Mechanistic Principles

The utility of 1,2-bis(chloromethyl)-4-methylbenzene lies in its high reactivity toward Friedel-Crafts alkylation. The chloromethyl groups act as latent carbocations.

The "Knitting" Mechanism

In the presence of a Lewis acid catalyst (e.g.,

-

Why the Methyl Group Matters: The 4-methyl group is electron-donating, which slightly activates the ring compared to unsubstituted dichloroxylene. More importantly, it acts as a "spacer," disrupting

stacking interactions between the resulting polymer chains, thereby maintaining microporosity.

Figure 1: Mechanism of Friedel-Crafts "Knitting" using 1,2-bis(chloromethyl)-4-methylbenzene.

Application 1: Synthesis of Hyper-Crosslinked Polymers (HCPs)

This protocol describes the "solvent knitting" method, where the molecule acts as an external crosslinker to knit aromatic monomers into a rigid network.

Materials Required

| Component | Specification | Role |

| Crosslinker | 1,2-Bis(chloromethyl)-4-methylbenzene | Knitting Agent |

| Substrate | Benzene, Biphenyl, or Polystyrene | Backbone |

| Catalyst | Anhydrous | Lewis Acid |

| Solvent | 1,2-Dichloroethane (DCE) | Reaction Medium |

| Quench | Methanol / HCl (aq) | Catalyst Deactivation |

Experimental Protocol

-

Inert Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar. Flame-dry the glassware under vacuum and purge with

(3 cycles). -

Dissolution: Add the aromatic substrate (e.g., 10 mmol biphenyl) and 1,2-bis(chloromethyl)-4-methylbenzene (20 mmol) to the flask. Dissolve in anhydrous DCE (50 mL).

-

Note: A 2:1 ratio of crosslinker to substrate is standard to ensure extensive networking.

-

-

Catalyst Addition: Cool the mixture to 0°C in an ice bath. Quickly add anhydrous

(20 mmol) under a positive pressure of nitrogen.-

Caution: The reaction is exothermic.[1] Evolution of HCl gas will occur. Vent into a scrubber containing NaOH solution.

-

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 18–24 hours. The solution will turn dark brown/black, and a precipitate will form.

-

Purification:

-

Filter the solid polymer.

-

Wash sequentially with Methanol, dilute HCl (to remove iron residues), water, and THF.

-

Soxhlet extraction with methanol for 24 hours is recommended to remove unreacted monomers.

-

-

Drying: Dry the resulting powder under vacuum at 60°C for 24 hours.

Expected Outcome: A dark brown, insoluble powder with a BET surface area typically >1000

Application 2: Anion Exchange Resins (Drug Development)

In drug development, this molecule is used to create anion exchange resins for the purification of acidic APIs (Active Pharmaceutical Ingredients) or as scavengers.

Protocol: Quaternization

-

Precursor Synthesis: Follow the HCP protocol above, but use a stoichiometry that leaves residual chloromethyl groups (e.g., 1:1 ratio of crosslinker to substrate), or use the molecule to crosslink a pre-formed polystyrene chain.

-

Swelling: Suspend the crosslinked resin (5 g) in DMF (50 mL) and allow it to swell for 4 hours.

-

Amination: Add an excess of Trimethylamine (30% wt in ethanol) or a specific tertiary amine (e.g., 15 mL).

-

Reaction: Heat to 60°C in a sealed pressure vessel for 24 hours.

-

Workup: Filter the resin and wash with Ethanol, 1M HCl, and DI water until neutral pH.

Validation:

-

Elemental Analysis: Check Nitrogen content (Combustion analysis).

-

Ion Exchange Capacity (IEC): Titrate with

to quantify accessible chloride ions. Target IEC: 1.5–3.0 meq/g.

Workflow Visualization

Figure 2: Decision workflow for synthesizing porous adsorbents vs. ion-exchange resins.

Safety & Handling (Critical)

-

Lachrymator: Like all benzylic chlorides, 1,2-bis(chloromethyl)-4-methylbenzene is a potent lachrymator (tear gas agent).

-

Control: Handle only in a functioning fume hood.

-

-

Corrosive: Causes severe skin burns and eye damage.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

-

Moisture Sensitivity: Hydrolyzes slowly in moist air to release HCl. Store under inert gas (Argon/Nitrogen) in a refrigerator (2–8°C).

References

-

Tan, B., & Su, J. (2021). Metal-Free Hyper-Cross-Linked Polymers from Benzyl Methyl Ethers: A Route to Polymerization Catalyst Recycling. Macromolecules. (Demonstrates the Friedel-Crafts "knitting" strategy using benzyl chloride derivatives).

-

Li, B., et al. (2011). Microporous organic polymers with tunable porosity for CO2 capture. Chemical Communications. (Discusses the impact of monomer structure on surface area).

-

PubChem. 2,4-Bis(chloromethyl)toluene Compound Summary. (Provides physical property data and safety classifications for the isomeric family).

-

Davankov, V. A., & Tsyurupa, M. P. (1990). Structure and properties of hypercrosslinked polystyrene—the first representative of a new class of polymer networks. Reactive Polymers. (Foundational text on the mechanism of hyper-crosslinking).

Sources

Synthesis of ligands using 1,2-Bis(chloromethyl)-4-methylbenzene

Executive Summary

This guide details the synthetic utility of 1,2-bis(chloromethyl)-4-methylbenzene (CAS: 102-05-6 analog/derivative), a versatile electrophilic scaffold used to construct bidentate ligands and macrocycles. Unlike its symmetric parent (1,2-bis(chloromethyl)benzene), the 4-methyl derivative introduces asymmetry and increased lipophilicity, valuable for solubility in non-polar catalytic cycles and distinct NMR spectroscopic tagging. This note focuses on two primary ligand classes: Bis(N-Heterocyclic Carbene) (NHC) precursors and Macrocyclic Polyethers .

Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Lachrymator / Corrosive.

-

Toxicity: Benzylic chlorides are potent alkylating agents. They are lachrymatory (tear-inducing) and can cause severe skin burns and respiratory damage [1].

-

Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.

-

Decontamination: Spills should be neutralized with a dilute solution of ammonia or alcoholic potassium hydroxide.

-

Storage: Store under inert gas (Ar or N₂) at 2–8°C to prevent hydrolysis to the diol.

Reaction Pathways & Mechanism

The core reactivity of 1,2-bis(chloromethyl)-4-methylbenzene lies in the high susceptibility of the benzylic chlorides to

Figure 1: Divergent synthetic pathways for 1,2-bis(chloromethyl)-4-methylbenzene. The scaffold reacts with nitrogen, oxygen, and phosphorus nucleophiles to yield distinct ligand classes.

Protocol A: Synthesis of Bis(Imidazolium) Salts (NHC Precursors)

Bis-NHC ligands derived from this scaffold are critical for Palladium-catalyzed cross-couplings (Suzuki-Miyaura) due to their robust metal binding and tunable steric bulk [2].

Materials

-

Electrophile: 1,2-Bis(chloromethyl)-4-methylbenzene (1.0 equiv).

-

Nucleophile: N-Mesylimidazole or N-Isopropylimidazole (2.1 equiv).

-

Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.

-

Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Dissolution: Add 1,2-bis(chloromethyl)-4-methylbenzene (5.0 mmol, 0.945 g) and the N-substituted imidazole (10.5 mmol) to the flask.

-

Solvent Addition: Add anhydrous MeCN (20 mL). The concentration (~0.25 M) is critical; too dilute slows the rate, too concentrated risks oligomerization.

-

Reaction: Heat the mixture to reflux (82°C) for 16–24 hours.

-

Observation: The solution typically starts clear/yellowish. As the reaction progresses, the bis-imidazolium salt often precipitates as a white or off-white solid.

-

-

Workup: Cool the mixture to room temperature and then to 0°C in an ice bath to maximize precipitation.

-

Isolation: Filter the solid under vacuum.

-

Purification: Wash the filter cake 3x with cold diethyl ether (to remove unreacted imidazole and mono-substituted byproducts).

-

Drying: Dry under high vacuum (0.1 mbar) for 6 hours.

Yield Expectation: 85–95%. Characterization (NMR): Look for the diagnostic downfield shift of the C2-H imidazolium proton (~9.5–10.0 ppm) and the disappearance of the benzylic CH₂Cl signal (~4.6 ppm) replaced by CH₂-N (~5.5 ppm).

Protocol B: Synthesis of Macrocyclic Polyethers

This protocol utilizes the "High Dilution Principle" to favor intramolecular cyclization over intermolecular polymerization [3].

Materials

-

Electrophile: 1,2-Bis(chloromethyl)-4-methylbenzene.

-

Nucleophile: Polyethylene glycol (e.g., Tetraethylene glycol) or Catechol derivatives.

-

Base: Sodium Hydride (NaH, 60% in oil) or Cesium Carbonate (Cs₂CO₃).

-

Solvent: Anhydrous THF or DMF.

Step-by-Step Methodology

-

Activation: In a dry flask under Ar, suspend NaH (2.2 equiv) in anhydrous THF. Cool to 0°C.

-

Alkoxide Formation: Add the diol (1.0 equiv) dropwise. Stir for 1 hour at RT until H₂ evolution ceases.

-

High Dilution Setup: Prepare a solution of 1,2-bis(chloromethyl)-4-methylbenzene (1.0 equiv) in THF.

-

Addition: Using a syringe pump, add the electrophile solution very slowly (over 4–6 hours) to the refluxing alkoxide solution.

-

Expert Note: Slow addition keeps the instantaneous concentration of the electrophile low, statistically favoring the reaction of the second chloride with the tethered alkoxide end (ring closure) rather than a new diol molecule (polymerization).

-

-

Quench: Carefully quench with minimal water/NH₄Cl.

-

Extraction: Remove THF in vacuo, extract with DCM, wash with brine.

-

Purification: Flash column chromatography is usually required to separate the cyclic monomer from linear oligomers.

Data Summary & Troubleshooting

| Parameter | Bis-Imidazolium Protocol | Macrocyclization Protocol |

| Limiting Factor | Steric bulk of imidazole | Cyclization probability |

| Key Reagent | Excess Nucleophile (2.1 eq) | 1:1 Stoichiometry (Strict) |

| Concentration | High (0.2–0.5 M) | Ultra-Low (<0.01 M) |

| Common Failure | Mono-substitution (run longer) | Polymerization (add slower) |

| Solvent Choice | MeCN (Polar Aprotic) | THF/DMF (Solubility dependent) |

Troubleshooting Guide:

-